REACTION_CXSMILES
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[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][NH:6][C:5]2=O.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([I:1])[CH:3]=2)[N:8]=[CH:7][N:6]=1
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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IC=1C=C2C(NC=NC2=CC1)=O
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Name
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|
Quantity
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100 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Then POCl3 was removed in vacuo
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Type
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DISSOLUTION
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Details
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The residue was dissolved in CH2Cl2 (500 mL)
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Type
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WASH
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Details
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The organic phase was washed with water (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
|
Then CH2Cl2 was removed in vacuo
|
Type
|
CUSTOM
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Details
|
1404-174 was obtained (5.7 g, 53%)
|
Name
|
|
Type
|
|
Smiles
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ClC1=NC=NC2=CC=C(C=C12)I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |